Cas no 1261810-36-9 (Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate)

Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate
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- インチ: 1S/C13H7Cl3FNO2/c1-20-13(19)12-7(4-18-5-11(12)17)6-2-9(15)10(16)3-8(6)14/h2-5H,1H3
- InChIKey: FSTKGDMMFLJEQW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C=NC=C(C=1C(=O)OC)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 4.3
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023026750-500mg |
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |
1261810-36-9 | 97% | 500mg |
$980.00 | 2022-04-03 | |
Alichem | A023026750-1g |
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |
1261810-36-9 | 97% | 1g |
$1,629.60 | 2022-04-03 | |
Alichem | A023026750-250mg |
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate |
1261810-36-9 | 97% | 250mg |
$680.00 | 2022-04-03 |
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinateに関する追加情報
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate (CAS No. 1261810-36-9): A Comprehensive Overview
Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate (CAS No. 1261810-36-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional attributes, holds promise in various applications, particularly in the development of novel therapeutic agents. The intricate molecular architecture of this compound, featuring a combination of fluorine and chlorine substituents on a phenyl ring, alongside an isonicotinate moiety, contributes to its distinct chemical properties and biological activities.
The synthesis and characterization of Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate have been extensively studied to understand its potential in drug discovery. The presence of fluorine atoms is particularly noteworthy, as they are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy. In contrast, the trichlorophenyl group introduces a high degree of lipophilicity and electronic modulation, which can influence the compound's interaction with biological targets. These features make it an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate with greater accuracy. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary data indicate that it could interfere with the function of enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders. The isonicotinate moiety, a common pharmacophore in antibiotics and anti-inflammatory drugs, further enhances its potential as a therapeutic agent.
The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The incorporation of halogens like fluorine and chlorine into organic molecules often leads to improved pharmacokinetic properties and enhanced biological activity. In the case of Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate, the combination of these substituents on the phenyl ring creates a molecule with both electrophilic and nucleophilic characteristics. This dual nature allows it to engage with multiple biological targets simultaneously, potentially leading to synergistic effects that could improve therapeutic outcomes.
Investigations into the pharmacological profile of this compound have revealed promising results in preclinical studies. Researchers have observed that Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate demonstrates significant binding affinity to certain protein targets at nanomolar concentrations. This high affinity suggests that even small amounts of the compound can elicit a measurable biological response. Additionally, studies on its metabolic stability indicate that it undergoes minimal degradation in vivo, which could translate to a longer half-life and reduced dosing frequency.
The synthesis of Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side products. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic core of this molecule efficiently. The use of fluorinating agents has also been crucial in introducing the fluorine atom at the desired position on the phenyl ring.
The impact of fluorine substitution on the pharmacological properties of organic compounds has been well-documented in scientific literature. Fluorinated derivatives often exhibit improved bioavailability due to their enhanced lipophilicity and resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. In the context of Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate, these properties are expected to contribute to its prolonged circulation time within the body following administration.
Evaluation of the toxicological profile is an essential step in assessing any potential therapeutic agent before it can be considered for clinical use. Preliminary toxicology studies on Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate have shown that it exhibits low acute toxicity at relevant doses. This finding is encouraging for further development efforts since it suggests that the compound may be well-tolerated by patients if used at appropriate therapeutic levels.
The integration of machine learning algorithms into drug discovery processes has revolutionized how researchers identify promising candidates like Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate. By analyzing vast datasets containing structural information about known bioactive compounds along with their biological activities across different targets; these algorithms can predict new molecules with high potential for therapeutic utility without requiring extensive experimental validation from early stages.
The future prospects for this compound remain exciting as ongoing research continues to uncover new applications for it within various therapeutic areas including oncology where kinase inhibitors play an important role or neurodegenerative diseases where modulators targeting specific receptors could provide relief from symptoms associated with these conditions.
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